Vascular endothelial growth factor receptor 2, also known as KDR or Flk-1, is a pivotal transmembrane receptor tyrosine kinase involved in mediating the effects of vascular endothelial growth factor (VEGF) on endothelial cells. The specific fragment VEGFR2/KDR fragment 1 (614-624) is a heptapeptide that plays a crucial role in inhibiting VEGF-induced angiogenesis, making it significant in various therapeutic applications, particularly in cancer treatment and ocular diseases. This peptide fragment binds to the receptor, effectively blocking VEGF from initiating its signaling cascade, which is essential for angiogenesis and vascular permeability .
VEGFR2/KDR is primarily expressed on vascular endothelial cells but is also found in other cell types such as hematopoietic stem cells and neurons . The fragment 1 (614-624) is synthesized from the larger VEGFR2 protein, which consists of 756 amino acids and has a molecular mass of approximately 84.6 kDa . This fragment is classified under peptide antagonists and is utilized in research focused on angiogenesis and tumor biology.
The synthesis of VEGFR2/KDR fragment 1 (614-624) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps include:
This method allows for precise control over the sequence and modifications of the peptide, which is critical for its biological activity .
The molecular structure of VEGFR2/KDR fragment 1 (614-624) consists of a specific sequence of seven amino acids that interact directly with the receptor's binding site. The primary structure can be represented as:
The three-dimensional conformation of this fragment is crucial for its ability to inhibit receptor activation. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into its binding affinity and mechanism of action.
VEGFR2/KDR fragment 1 (614-624) primarily participates in non-covalent interactions with the VEGF ligand, preventing it from binding to its receptor. The interactions involve hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the complex formed between the peptide and VEGFR2.
Inhibition studies demonstrate that this fragment can completely abolish VEGF-induced angiogenesis in vitro and in vivo, showcasing its potential as an antagonist . The reaction dynamics may be further explored through kinetic assays to quantify binding affinities.
The mechanism by which VEGFR2/KDR fragment 1 (614-624) exerts its inhibitory effects involves competitive binding to the VEGF binding site on the VEGFR2 receptor. By occupying this site, the fragment prevents the conformational changes required for receptor activation, thereby blocking downstream signaling pathways that lead to angiogenesis.
Research indicates that this inhibition can significantly reduce endothelial cell proliferation and migration, both critical processes in angiogenesis . Data from various studies suggest that targeting this pathway may offer therapeutic benefits in conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.
The physical properties of VEGFR2/KDR fragment 1 include:
Chemical properties include:
Analytical techniques such as mass spectrometry can be employed to confirm molecular weight and purity .
VEGFR2/KDR fragment 1 (614-624) has several scientific applications:
The ability of this peptide to inhibit vascular endothelial growth factor signaling positions it as a valuable tool in both basic research and clinical settings aimed at controlling unwanted angiogenesis .
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4